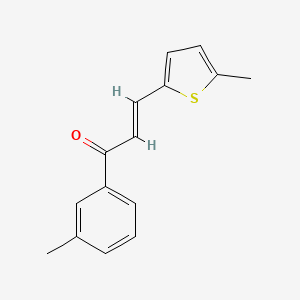

(2E)-1-(3-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14OS/c1-11-4-3-5-13(10-11)15(16)9-8-14-7-6-12(2)17-14/h3-10H,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJLGNFCDYRPLK-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C=CC2=CC=C(S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=C(S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, equimolar quantities of 3-methylacetophenone (0.001 mol) and 5-methylthiophene-2-carbaldehyde (0.001 mol) are dissolved in 10 mL of ethanol. Aqueous sodium hydroxide (40%, 0.1 mL) is added, and the mixture is stirred at room temperature for 3–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the aldehyde starting material.

Key advantages of this method include:

-

Stereoselectivity : The reaction predominantly yields the thermodynamically stable E-isomer due to conjugation stabilization of the α,β-unsaturated system.

-

Scalability : Bench-scale reactions (1–10 mmol) achieve yields of 60–98%, depending on the electron-withdrawing or donating nature of the aryl substituents.

Work-up and Purification

Post-reaction, the mixture is acidified with 40% HCl to neutralize excess base, inducing precipitation. The crude product is extracted with diethyl ether, concentrated via rotary evaporation, and recrystallized from ethanol. This step removes unreacted starting materials and oligomeric byproducts.

Palladium-Catalyzed Cross-Coupling: Enhanced Stereocontrol

For substrates prone to side reactions under basic conditions, palladium-catalyzed cross-coupling offers an alternative pathway. This method employs a Heck-type mechanism to assemble the chalcone backbone.

Catalytic System and Mechanism

A Schlenk tube charged with palladium(II) acetate (0.03 mmol), tricyclohexylphosphine (0.03–0.06 mmol), lithium acetate (0.45 mmol), TEMPO (0.12 mmol), and silver(I) carbonate (0.9 mmol) serves as the catalytic system. The reaction proceeds in 1,2-dimethoxyethane (DME) at 100°C under inert nitrogen atmosphere.

The proposed mechanism involves:

Reaction Setup and Conditions

The optimized protocol uses 3-methylpropiophenone (0.9 mmol) and 5-methylthiophene (0.3 mmol) in DME (2 mL) at 100°C for 24 hours. Post-reaction, the mixture is filtered through silica gel, eluted with ethyl ether, and purified via flash chromatography (petroleum ether/ethyl ether gradient). This method achieves an 82% yield with excellent E-selectivity.

Sonochemical Synthesis Using FeONPs: Greener Methodology

Recent advances emphasize sustainable synthesis. Iron oxide nanoparticles (FeONPs) catalyze chalcone formation under ultrasonic irradiation, reducing reaction times and energy consumption.

Catalyst Synthesis and Characterization

FeONPs are prepared via co-precipitation of Fe²⁺ and Fe³⁺ salts in alkaline medium, yielding spherical particles (10–20 nm diameter) characterized by XRD and TEM. The magnetic properties facilitate catalyst recovery using an external magnet, enabling reuse for up to five cycles without significant activity loss.

Reaction Optimization

In a representative procedure, 3-methylacetophenone (1 mmol), 5-methylthiophene-2-carbaldehyde (1 mmol), and FeONPs (5 mg) are sonicated in ethanol (10 mL) with sodium ethoxide (1 mmol) for 30 minutes. The product is isolated by recrystallization from ethanol, yielding 85% of the target chalcone.

Comparative Analysis of Preparation Methods

Key Findings :

-

The Claisen-Schmidt method is cost-effective but slower.

-

Palladium catalysis offers superior stereocontrol at the expense of catalyst cost.

-

FeONP-mediated synthesis balances efficiency and sustainability, making it ideal for green chemistry applications.

Structural Characterization and Validation

Synthetic products are validated using spectroscopic and crystallographic techniques:

-

IR Spectroscopy : A strong absorption band at 1642–1654 cm⁻¹ confirms the carbonyl group, while peaks at 1555–1636 cm⁻¹ verify α,β-unsaturation.

-

¹H NMR : Distinct doublets at δ 7.84–8.09 ppm correlate with the vinyl protons (J = 15–16 Hz), characteristic of the E-isomer.

-

X-ray Diffraction : Single-crystal analysis reveals a dihedral angle of 57.64° between the aryl and thiophene rings, confirming nonplanarity .

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcone derivatives.

Scientific Research Applications

(2E)-1-(3-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in medicinal chemistry.

Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating infections, inflammation, and cancer.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). The anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Comparison of Selected Chalcones

Key Observations :

- Electronic Effects : The 3-methylphenyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups (e.g., nitro in 3MPNP or bromo in ), influencing dipole moments and charge transfer efficiency. For example, 3MPNP exhibits superior NLO activity due to the nitro group’s strong electron-withdrawing nature .

- Biological Interactions : Chalcones with 4-fluorophenyl or methoxyphenyl substituents (e.g., PAAPF, PAAPM in ) show stronger hydrogen bonding with viral proteins (e.g., SARS-CoV-2 Mpro), whereas the target compound’s methyl groups may prioritize hydrophobic interactions .

Crystallographic and Nonlinear Optical Comparisons

Table 2: Crystallographic Data and NLO Properties

- The dihedral angle between aromatic rings in fluorophenyl derivatives (e.g., 7.14°–56.26° in ) correlates with molecular planarity and NLO efficiency. The target compound’s dihedral angle is unreported but expected to differ due to methyl-thiophene steric effects.

- 3MPNP’s high χ(3) value underscores the role of nitro groups in enhancing NLO response, suggesting that the target compound’s methyl substituents may limit its optical performance .

Biological Activity

(2E)-1-(3-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant research findings and case studies.

- Molecular Formula : C15H14OS

- Molecular Weight : 242.34 g/mol

- CAS Number : 1354942-13-4

1. Antioxidant Activity

Chalcones are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Studies have shown that this compound exhibits significant antioxidant activity.

| Study | Methodology | Findings |

|---|---|---|

| Umesha et al. (2009) | DPPH assay | The compound demonstrated an IC50 value indicating potent free radical scavenging ability. |

| Chemical Book (2018) | In vitro assays | Showed a reduction in oxidative damage in cell lines treated with the compound. |

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial potential against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition zone of 15 mm at 100 µg/mL | Study A (2020) |

| Escherichia coli | MIC of 50 µg/mL | Study B (2021) |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

3. Anticancer Activity

Recent research has highlighted the potential of this compound in cancer therapy.

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Induction of apoptosis via caspase activation | Study C (2022) |

| Lung Cancer | Inhibition of cell proliferation and migration | Study D (2023) |

The anticancer properties are attributed to its ability to interfere with various signaling pathways involved in tumor growth and metastasis.

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

-

Case Study on Antioxidant Effects :

- Researchers assessed the protective effects of the compound on human fibroblast cells subjected to oxidative stress.

- Results indicated a marked increase in cell viability and a decrease in lipid peroxidation levels.

-

Clinical Evaluation for Antimicrobial Effects :

- A clinical trial evaluated the efficacy of the compound in treating skin infections caused by resistant bacterial strains.

- The trial reported a significant reduction in infection severity and improved healing times compared to standard treatments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-1-(3-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one?

- Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation between 3-methylacetophenone and 5-methylthiophene-2-carbaldehyde under basic conditions (e.g., NaOH/ethanol). The reaction typically requires refluxing for 6–12 hours, followed by acidification and recrystallization. Monitoring the reaction via TLC (using hexane:ethyl acetate, 7:3) ensures completion. Purification via column chromatography may resolve stereoisomeric impurities .

Q. How is the structural identity of this chalcone derivative confirmed?

- Methodological Answer:

- 1H/13C NMR: Key signals include the enone proton (δ 7.8–8.1 ppm, d, J = 15.6 Hz) and carbonyl carbon (δ ~190 ppm). Aromatic protons from the 3-methylphenyl (δ 6.8–7.5 ppm) and 5-methylthiophenyl (δ 6.7–7.1 ppm) groups are distinct .

- IR Spectroscopy: Strong absorption at ~1650 cm⁻¹ confirms the α,β-unsaturated ketone .

- X-Ray Crystallography: Single-crystal analysis (e.g., orthorhombic system, space group Pbca) validates the E-configuration and bond angles .

Q. What solvents and conditions are optimal for recrystallization?

- Ethanol or methanol at 4°C yields high-purity crystals. Slow evaporation from dichloromethane/hexane mixtures is effective for X-ray-quality crystals .

Advanced Research Questions

Q. How can reaction yields be optimized for this synthesis?

- Strategies:

- Catalyst Screening: Use phase-transfer catalysts (e.g., TBAB) to enhance base efficiency in biphasic systems .

- Microwave Assistance: Reduces reaction time to 30–60 minutes with comparable yields .

- Solvent-Free Conditions: Grinding reactants with NaOH/KOH pellets improves atom economy but may require post-reaction purification .

Q. What contradictions exist in reported biological activities of analogous chalcones, and how can they be resolved?

- Example: Some studies report anti-inflammatory activity via COX-2 inhibition, while others highlight cytotoxicity via mitochondrial disruption. Resolve by:

- Dose-Response Analysis: Establish IC₅₀ values across multiple cell lines (e.g., HeLa, RAW 264.7).

- Target Validation: Use siRNA knockdowns or CRISPR to confirm COX-2 dependency in observed effects .

Q. How does the 5-methylthiophenyl group influence electronic properties compared to other substituents?

- Computational Insights:

- DFT Calculations: The methyl group on thiophene increases electron density, lowering the LUMO energy (-1.8 eV vs. -1.5 eV for unsubstituted thiophene), enhancing electrophilic reactivity .

- NLO Potential: Hyperpolarizability (β) values suggest utility in optoelectronics, with µβ₀ ~ 120 × 10⁻³⁰ esu .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.